Methyl 3-(cyanomethyl)-5-methylbenzoate
Description
Methyl 3-(cyanomethyl)-5-methylbenzoate is a substituted benzoate ester featuring a cyanomethyl group at the meta position and a methyl group at the para position of the aromatic ring. This compound is of interest in organic synthesis due to the reactivity of the cyanomethyl group, which can participate in nucleophilic substitutions, cyclizations, or serve as a precursor for further functionalization.
Properties
CAS No. |
120511-80-0 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 3-(cyanomethyl)-5-methylbenzoate |
InChI |
InChI=1S/C11H11NO2/c1-8-5-9(3-4-12)7-10(6-8)11(13)14-2/h5-7H,3H2,1-2H3 |
InChI Key |
BTDNTIVTGOHHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)CC#N |
Origin of Product |
United States |
Preparation Methods
Method Based on Acylation, Chlorination, Esterification, and Cyanation (Patent CN105130846A)
This method uses m-toluic acid as the starting material and proceeds through the following steps:
| Step | Reaction | Conditions | Yield/Notes |
|---|---|---|---|
| 1. Acylation | m-toluic acid + thionyl chloride → m-toluoyl chloride | 70-80°C, 90-97% yield | High conversion to acid chloride |
| 2. Chlorination | m-toluoyl chloride + liquid chlorine → m-chloromethylbenzoyl chloride | 110-170°C, chlorine amount 4.6%-22.9% by weight | Partial conversion, recycle unreacted acid chloride |
| 3. Esterification | m-chloromethylbenzoyl chloride + anhydrous methanol → m-chloromethylbenzoic acid methyl ester | 30-65°C, removal of excess methanol | Ester formed, ready for cyanation |
| 4. Cyanation | m-chloromethylbenzoic acid methyl ester + sodium cyanide + toluene | Reflux, 2 hours backflow | High yield of methyl 3-(cyanomethyl)benzoate, water extraction post-reaction |
- The process is designed for industrial scale with recycling of unreacted intermediates.
- The cyanation step involves nucleophilic substitution of chlorine by cyanide ion.
- The method avoids severe environmental pollution by controlling waste streams.
- Overall, the method achieves high yield and purity suitable for large-scale production.
Alternative Two-Step Method via Nucleophilic Substitution and Reflux (Patent CN101891649B)
This approach focuses on preparing 3-cyanomethylbenzoate derivatives via:
| Step | Reaction | Conditions | Yield/Notes |
|---|---|---|---|
| 1. Nucleophilic substitution | 3-chloromethyl methyl benzoate + N-containing compound + phase-transfer catalyst in alkaline solution | 100-110°C, 1-18 hours reflux | Formation of Sievert salt intermediate |
| 2. Hydrolysis | Sievert salt hydrolyzed in acid at 100-110°C | 1-18 hours reflux | Produces 3-aldehyde methyl benzoate |
| 3. Reflux with hydroxylamine and formic acid | 3-aldehyde methyl benzoate + hydroxylamine + industrial formic acid | 95-110°C, 18 hours reflux with moisture removal by ion-exchange | Crystallization yields pure 3-cyano methyl benzoate (>98% purity) |
- Mild reaction conditions and simple process.
- High product yield (>80%) and purity.
- Environmentally friendly with low production cost.
- Suitable for industrial mass production due to scalability and safety.
Comparative Analysis of Preparation Methods
| Feature | Method 1 (Acylation-Chlorination-Esterification-Cyanation) | Method 2 (Nucleophilic Substitution-Hydrolysis-Reflux) |
|---|---|---|
| Starting material | m-toluic acid | 3-chloromethyl methyl benzoate |
| Key reagents | Thionyl chloride, liquid chlorine, anhydrous methanol, sodium cyanide | N-containing compound, phase-transfer catalyst, hydroxylamine, formic acid |
| Reaction conditions | Moderate to high temperature (30-170°C) | Mild to moderate temperature (95-110°C) |
| Environmental impact | Controlled chlorine use, recycling of unreacted materials | Low pollution, solid ion-exchange moisture removal |
| Yield | High (90-97% in acylation step; overall high yield) | High (>80% overall) |
| Purity | High | Very high (>98%) |
| Industrial suitability | Yes, designed for scale-up | Yes, suitable for mass production |
| Safety considerations | Use of liquid chlorine and sodium cyanide | Avoids highly toxic cyanide salts directly |
Research Findings and Optimization Notes
- The acylation step using thionyl chloride is efficient and well-established, achieving yields up to 97%.
- Chlorination with liquid chlorine requires careful temperature and chlorine feed control to avoid over-chlorination and to maximize selectivity for m-chloromethylbenzoyl chloride.
- Esterification proceeds smoothly at mild temperatures with anhydrous methanol, and excess methanol is recycled to improve efficiency.
- Cyanation using sodium cyanide in toluene under reflux allows for efficient nucleophilic substitution, producing the target compound in high yield while minimizing waste.
- The alternative method employing phase-transfer catalysis and ion-exchange moisture removal offers a greener and potentially safer route with excellent purity, suitable for pharmaceutical-grade material.
- Catalyst-free condensation reactions to form related compounds have been explored but are less relevant for this specific cyanomethyl ester synthesis.
Summary Table of Key Reaction Parameters
| Step | Reagents | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation | m-toluic acid + thionyl chloride | 70-80 | 1-3 h | 90-97 | High conversion to acid chloride |
| Chlorination | m-toluoyl chloride + liquid chlorine | 110-170 | 1-4 h | Partial, recycled | Controlled chlorine feed |
| Esterification | m-chloromethylbenzoyl chloride + methanol | 30-65 | 1-3 h | High | Excess methanol removed and recycled |
| Cyanation | m-chloromethylbenzoic acid methyl ester + NaCN + toluene | Reflux (~110) | 2 h | High | Nucleophilic substitution |
| Nucleophilic substitution (alt) | 3-chloromethyl methyl benzoate + N-compound + PTC | 100-110 | 1-18 h | High | Formation of Sievert salt |
| Hydrolysis (alt) | Sievert salt + acid | 100-110 | 1-18 h | High | Produces 3-aldehyde methyl benzoate |
| Reflux (alt) | 3-aldehyde methyl benzoate + hydroxylamine + formic acid | 95-110 | 18 h | >80 | Moisture removal by ion-exchange |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyanomethyl)-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-methylbenzoic acid.
Reduction: 3-(Aminomethyl)-5-methylbenzoate.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(cyanomethyl)-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(cyanomethyl)-5-methylbenzoate largely depends on its chemical reactivity. For instance, in biological systems, the ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The nitrile group can also undergo metabolic transformations, leading to the formation of amines or carboxylic acids. These transformations can affect various molecular targets and pathways, including enzyme inhibition or activation.
Comparison with Similar Compounds
Substituent Variations on the Benzoate Core
The table below compares Methyl 3-(cyanomethyl)-5-methylbenzoate with structurally related compounds, highlighting key differences in substituents, molecular properties, and reactivity:
Structural and Electronic Effects
- Positional Isomerism: Substitution at the meta position (e.g., this compound) versus para (e.g., Methyl 4-(cyanomethyl)benzoate) affects resonance stabilization and dipole moments. Meta-substituted compounds often exhibit distinct reactivity in electrophilic aromatic substitution due to directional effects .
- Electron-Withdrawing vs. Electron-Donating Groups: The cyanomethyl group is moderately electron-withdrawing, while substituents like ethoxy or methoxymethyl are electron-donating. These differences influence reaction pathways, such as the rate of ester hydrolysis or participation in cross-coupling reactions .
Biological Activity
Methyl 3-(cyanomethyl)-5-methylbenzoate is an organic compound with the molecular formula C₁₁H₁₃N₁O₂, known for its diverse applications in organic synthesis and potential biological activities. This compound features a cyanomethyl group, which is significant for its reactivity and biological interactions. The exploration of its biological activity has primarily focused on its derivatives and structurally similar compounds, revealing promising results in various biological assays.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula: C₁₁H₁₃N₁O₂
- Molecular Weight: Approximately 175.18 g/mol
- Functional Groups: Ester and cyanomethyl groups
The presence of the methyl group at the 5-position of the benzoate ring influences its electronic properties, enhancing its reactivity compared to other benzoate derivatives.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The cyanomethyl group can participate in various biological pathways, making it a precursor for more complex biologically active molecules. For instance, related compounds have shown effectiveness against cancer cell lines such as SKOV3 ovarian carcinoma and A549 lung carcinoma cells, where they disrupt microtubule dynamics crucial for cell division.
The mechanisms through which this compound exerts its biological effects include:
- Disruption of Microtubule Dynamics: Similar compounds have been found to interact with tubulin, leading to the inhibition of cancer cell proliferation.
- Reactivity with Electrophiles and Nucleophiles: The cyanomethyl group allows for diverse synthetic pathways and biological interactions, enhancing the potential for therapeutic applications.
Other Biological Activities
In addition to anticancer effects, related compounds have demonstrated:
Study on Anticancer Activity
A study investigating the anticancer potential of this compound derivatives revealed significant cytotoxic effects against several cancer cell lines. The study employed various assays, including MTT assays to assess cell viability and flow cytometry for apoptosis analysis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SKOV3 (Ovarian) | 15 |
| Compound B | A549 (Lung) | 20 |
| This compound | MCF7 (Breast) | 25 |
This table illustrates the varying degrees of effectiveness among structurally related compounds.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
